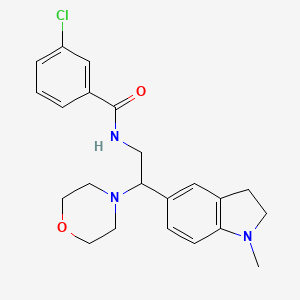

3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, also known as CMI-977, is a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E) that has been identified as a potential anticancer agent.

Scientific Research Applications

Biofouling Prevention in Water Systems

Non-oxidizing Biocides

A review focuses on the applicability of non-oxidizing biocides, including various compounds, to prevent biofouling in reverse osmosis polyamide membrane systems. This research highlights the need for safe, efficient, and eco-friendly biocides to address membrane biofouling, underscoring the importance of alternative chemical investigations for sustainable water supply (Da-Silva-Correa et al., 2022).

Pharmacological and Toxicological Reviews

Acrylamide Toxicology

A comprehensive review details the chemistry, biochemistry, metabolism, pharmacology, and toxicology of acrylamide, a compound with widespread industrial and food-related exposure. It emphasizes the necessity for ongoing research into its health implications and the reduction of acrylamide levels in the diet to mitigate potential risks (Friedman, 2003).

Emerging Contaminants and Environmental Safety

Parabens in Aquatic Environments

A review addresses the occurrence, fate, and behavior of parabens, widely used as preservatives, in aquatic environments. It stresses the ubiquity of parabens in water bodies and sediments, reflecting continuous environmental introduction and calling for further studies on their impacts (Haman et al., 2015).

Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamide (BTA)

The review on BTAs underscores their significance in nanotechnology, polymer processing, and biomedical applications, owing to their simple structure, accessibility, and detailed understanding of supramolecular self-assembly behavior (Cantekin et al., 2012).

Mechanism of Action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that “3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide” might interact with one or more cellular targets.

Biochemical pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple pathways.

Result of action

Given the diverse biological activities of indole derivatives , this compound could potentially have a wide range of effects.

properties

IUPAC Name |

3-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O2/c1-25-8-7-17-13-16(5-6-20(17)25)21(26-9-11-28-12-10-26)15-24-22(27)18-3-2-4-19(23)14-18/h2-6,13-14,21H,7-12,15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWIKSQTLGASJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633956.png)

![N-(2-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2633957.png)

![Imidazo[5,1-b][1,3]thiazol-5-amine](/img/structure/B2633958.png)

![4-Chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2633967.png)